REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:12])([C:4](=[O:11])[CH:5]([OH:10])[C:6]([CH3:9])([CH3:8])[CH3:7])[CH3:3].[Mn]([O-])(=O)(=O)=O.[K+].[OH-].[Na+]>CCCCCC>[CH3:8][C:6]([CH3:9])([C:5](=[O:10])[C:4](=[O:11])[C:2]([CH3:12])([CH3:3])[CH3:1])[CH3:7] |f:1.2,3.4|
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Name
|
|
Quantity
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7.8 g
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Type
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reactant
|
Smiles
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CC(C)(C(C(C(C)(C)C)O)=O)C
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Name
|
|
Quantity
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90 mL
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Type
|
solvent
|
Smiles
|
CCCCCC
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Name
|
|
Quantity
|
157 mL
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Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
This mixture was then refluxed overnight
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Duration
|
8 (± 8) h
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Type
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CUSTOM
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Details
|
the hexane layer separated
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Type
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EXTRACTION
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Details
|
The aqueous layer was then extracted three times with 50 ml of hexane
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Type
|
WASH
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Details
|
washed three times with 50 ml of pure water
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Type
|
DRY_WITH_MATERIAL
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Details
|
before drying over anhydrous magnesium sulfate
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Type
|
FILTRATION
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Details
|
The mixture was then filtered
|
Type
|
DISTILLATION
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Details
|
the hexane distilled off at atmospheric pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C(C(C(C)(C)C)=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |